molecular formula C7H4FNO5 B13918504 2-Fluoro-3-hydroxy-6-nitrobenzoic acid

2-Fluoro-3-hydroxy-6-nitrobenzoic acid

Cat. No.: B13918504
M. Wt: 201.11 g/mol
InChI Key: RGDPUPHRNXTYHW-UHFFFAOYSA-N
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Description

2-Fluoro-3-hydroxy-6-nitrobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a nitro group attached to a benzene ring.

Preparation Methods

The synthesis of 2-Fluoro-3-hydroxy-6-nitrobenzoic acid can be achieved through several methods. One common synthetic route involves starting from o-methylphenol, which undergoes nitration to form 2-methyl-6-nitrophenol. This intermediate is then subjected to hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. Subsequent fluorination of this compound yields 2-fluoro-3-nitrotoluene, which is finally oxidized to form this compound .

Another method involves fluoro ortho lithiation of 2-fluoronitrobenzene, followed by a dry ice carbonyl insertion reaction and acidic hydrolysis to obtain the target compound. This method is advantageous due to its mild reaction conditions, high yield, and suitability for large-scale production .

Chemical Reactions Analysis

2-Fluoro-3-hydroxy-6-nitrobenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium diisopropylamide, tert-butyl lithium, and various oxidizing agents such as potassium permanganate and chromium trioxide .

Scientific Research Applications

2-Fluoro-3-hydroxy-6-nitrobenzoic acid is utilized in several scientific research applications:

    Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound is used in the development of drugs and active pharmaceutical ingredients.

    Agrochemicals: It is employed in the production of pesticides and herbicides.

    Dyestuff: The compound is used in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 2-Fluoro-3-hydroxy-6-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

2-Fluoro-3-hydroxy-6-nitrobenzoic acid can be compared with other similar compounds such as:

The unique combination of the fluorine atom, hydroxyl group, and nitro group in this compound makes it distinct and valuable for specific applications in various fields.

Properties

Molecular Formula

C7H4FNO5

Molecular Weight

201.11 g/mol

IUPAC Name

2-fluoro-3-hydroxy-6-nitrobenzoic acid

InChI

InChI=1S/C7H4FNO5/c8-6-4(10)2-1-3(9(13)14)5(6)7(11)12/h1-2,10H,(H,11,12)

InChI Key

RGDPUPHRNXTYHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)F)O

Origin of Product

United States

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